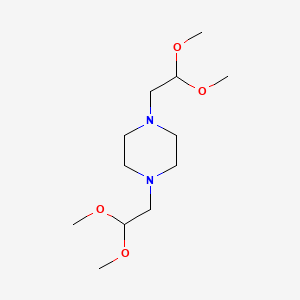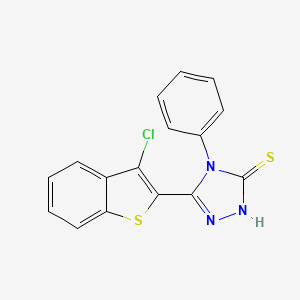
5-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring with two nitrogen atoms, and a thiol group, which is an sulfur-hydrogen group. The benzothiophene is a fused ring system that contains a benzene ring and a thiophene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the benzothiophene group, and the phenyl group. These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions, including cycloadditions, substitutions, and reductions . The thiol group can also participate in various reactions, such as oxidation and alkylation.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the triazole ring could potentially influence its acidity and basicity .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
5-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol has been investigated for its anti-inflammatory effects. Mousa (2012) found that this compound has a significant anti-inflammatory effect, comparable to the standard drug naproxen, with less ulcerogenic effects. The anti-inflammatory properties were studied using the carrageenan-induced paw edema method and Cotton pellet-induced granuloma in rats (Mousa, 2012).
Chemical Synthesis and Transformation
Another aspect of scientific research involving this compound focuses on its synthesis and transformation. Sharba et al. (2005) detailed the synthesis of various derivatives of this compound, highlighting its versatility in chemical synthesis. For example, the reaction of 1-thiosemicarbazide with NaOH led to the formation of the compound, which was then transformed into several derivatives (Sharba, Al-Bayati, Aouad, & Rezki, 2005).
Antimicrobial Applications
The compound and its derivatives have also been researched for antimicrobial activities. Idrees et al. (2019) conducted a study on novel series of derivatives of this compound, revealing promising antimicrobial activities compared with the standard drug Chloramphenicol. This highlights the compound's potential in developing new antimicrobial agents (Idrees, Kola, & Siddiqui, 2019).
Corrosion Inhibition
The compound's derivatives have been investigated for their application in corrosion inhibition. Yadav et al. (2013) synthesized benzimidazole derivatives of this compound and assessed their efficiency as corrosion inhibitors. The study involved techniques like weight loss, electrochemical polarization, and electrochemical impedance spectroscopy, revealing that these derivatives effectively inhibit mild steel corrosion in acidic solutions (Yadav, Behera, Kumar, & Sinha, 2013).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3S2/c17-13-11-8-4-5-9-12(11)22-14(13)15-18-19-16(21)20(15)10-6-2-1-3-7-10/h1-9H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMNWJPPCZDZHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=C(C4=CC=CC=C4S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

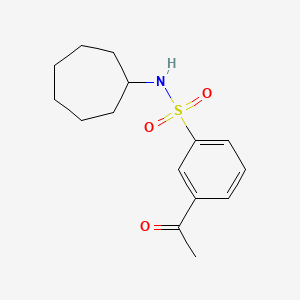
![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2755714.png)
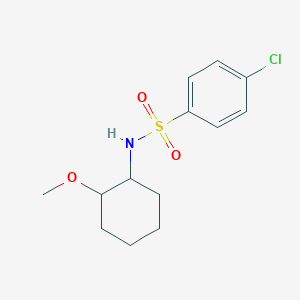
![1-(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B2755717.png)
![9-(3-hydroxypropyl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2755718.png)

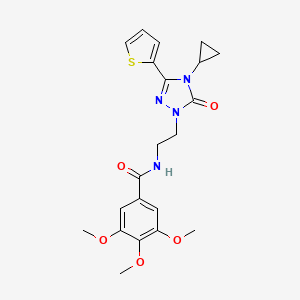
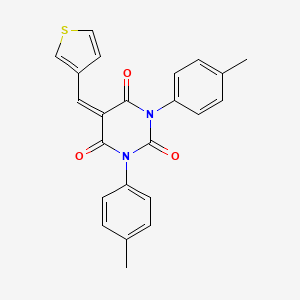
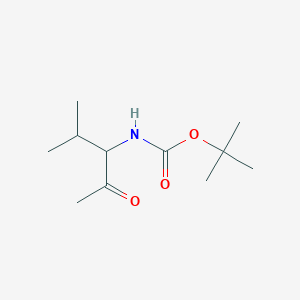
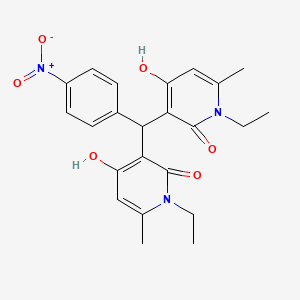


![Phenyl[(phenylsulfonyl)amino]acetic acid](/img/structure/B2755733.png)
